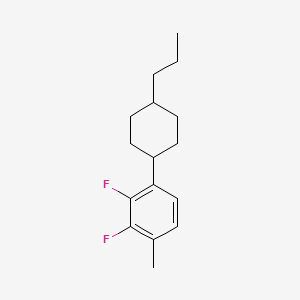

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene: is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a propylcyclohexyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and trans-4-propylcyclohexanol.

Reaction Conditions: The reaction involves the use of a suitable catalyst, such as a palladium-based catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.

化学反应分析

Types of Reactions: 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with substituted functional groups.

科学研究应用

Liquid Crystal Displays (LCDs)

One of the primary applications of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene is as a liquid crystal monomer. Liquid crystal monomers are essential in the production of LCDs, which are widely used in electronic displays. The compound's liquid crystalline properties enable it to exhibit desirable electro-optical characteristics, making it suitable for use in high-performance LCDs.

- Case Study : Research indicates that this compound can enhance the stability and response times of liquid crystal mixtures, thus improving overall display quality .

Pharmaceutical Applications

The unique molecular structure of this compound also positions it as a candidate for pharmaceutical applications. Its ability to modulate biological activity through interactions with specific receptors makes it valuable in drug development.

- Research Findings : Studies have shown that compounds with similar structures can act as inhibitors for certain cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests potential for developing new therapeutic agents targeting metabolic pathways .

Materials Science

In materials science, the compound's properties can be exploited to create advanced materials with specific thermal and mechanical characteristics. Its fluorinated nature may enhance chemical resistance and durability.

- Application Example : The incorporation of this compound into polymer matrices has been explored to improve thermal stability and reduce flammability in various applications .

作用机制

The mechanism of action of 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and cyclohexyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

- 2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene

- 2,3-Difluoro-1-propoxy-4-(trans-4-propylcyclohexyl)benzene

- 2,3-Difluoro-4-methyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl

Comparison:

- Structural Differences: While these compounds share the difluoro and propylcyclohexyl groups, they differ in the substituents attached to the benzene ring (e.g., methoxy, propoxy, or biphenyl groups).

- Unique Properties: 2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms, methyl group, and propylcyclohexyl group, which confer distinct chemical and physical properties.

- Applications: The unique structural features of this compound make it suitable for specific applications in materials science and pharmaceuticals, where its analogs may not be as effective.

生物活性

2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene, also known by its CAS number 431947-34-1, is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is part of a class of chemicals known as liquid crystal monomers (LCMs), which are increasingly relevant in both industrial applications and environmental health discussions.

The molecular formula for this compound is C22H32F2, with a molar mass of 350.49 g/mol. It exhibits a crystalline appearance and has a predicted boiling point of approximately 405.1 °C. The compound's logP value is reported to be 6.5, indicating significant lipophilicity, which may influence its biological interactions and bioaccumulation potential .

Biological Activity

Recent studies have focused on the metabolic pathways and potential toxicological effects of this compound. Research indicates that LCMs like this compound can undergo various metabolic transformations in different species, including humans and laboratory animals.

Metabolic Pathways

In vitro experiments using liver microsomes from various species revealed that the primary metabolic pathways for this compound include:

- Dealkylation

- Hydroxylation

- H-abstraction

These pathways lead to the formation of multiple metabolites, which were identified through advanced chromatographic techniques . Notably, half of these metabolites were detected in biological samples such as urine and serum from exposed rats, suggesting significant metabolic processing .

Toxicological Concerns

The persistence and bioaccumulation potential of LCMs raise concerns regarding their toxicity. Studies have indicated that exposure to these compounds can lead to adverse health effects due to their accumulation in biological systems . The presence of these compounds in environmental samples further emphasizes the need for comprehensive toxicological assessments.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Metabolic Profiling in Rats : A study examined the metabolic fate of this compound in Sprague-Dawley rats. The results highlighted the identification of over 20 species-dependent metabolites via gas chromatography-high resolution mass spectrometry (GC-HRMS) .

- Environmental Impact Assessment : Another investigation assessed the occurrence of LCMs in electronic waste and indoor dust, finding significant concentrations that could pose health risks through environmental exposure .

Data Table: Summary of Biological Activity Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C22H32F2 |

| Molar Mass | 350.49 g/mol |

| LogP | 6.5 |

| Predicted Boiling Point | 405.1 °C |

| Primary Metabolic Pathways | Dealkylation, Hydroxylation |

| Key Findings | Metabolites found in urine/serum |

| Environmental Concentration | Significant levels in e-waste |

属性

IUPAC Name |

2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYCUINHLSGSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。